![molecular formula C28H29N3O5S B14182878 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine CAS No. 912356-42-4](/img/structure/B14182878.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is a synthetic peptide compound that features a triphenylmethyl (trityl) group The trityl group is often used in organic synthesis as a protective group for various functional groups such as thiols, amines, and alcohols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The trityl group is introduced to protect the thiol group during the synthesis. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale-up. This may involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be reductively cleaved using reagents such as lithium in naphthalene.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium in naphthalene or other strong reducing agents.
Substitution: Various nucleophiles can be used to replace the trityl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups replacing the trityl group.
科学的研究の応用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Bioconjugation: The trityl group can be used to protect functional groups during bioconjugation reactions.
Drug Development: Potential use in the development of peptide-based therapeutics.
Chemical Biology: Used in studies involving protein-protein interactions and enzyme mechanisms.
作用機序
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine largely depends on its use as a synthetic intermediate. The trityl group protects functional groups during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with biological targets, such as enzymes or receptors, depending on its sequence and structure.
類似化合物との比較
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is unique due to its specific sequence and the presence of the trityl-protected sulfanyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are required.
特性
CAS番号 |
912356-42-4 |
|---|---|
分子式 |
C28H29N3O5S |
分子量 |
519.6 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H29N3O5S/c1-20(27(36)30-17-24(32)29-18-26(34)35)31-25(33)19-37-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20H,17-19H2,1H3,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t20-/m0/s1 |
InChIキー |
ORKBMGRRKBKGIH-FQEVSTJZSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




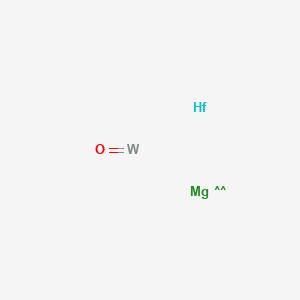
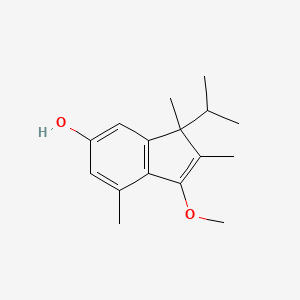
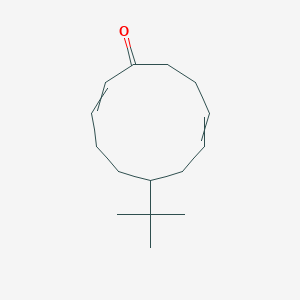

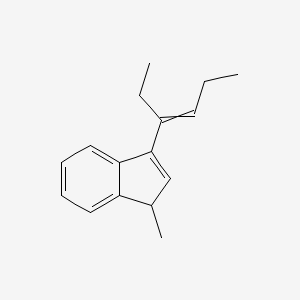
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
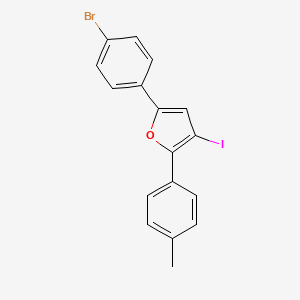
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
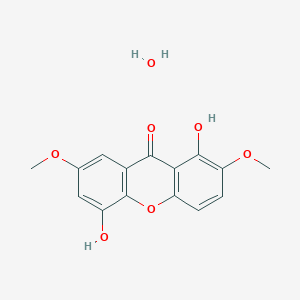
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
